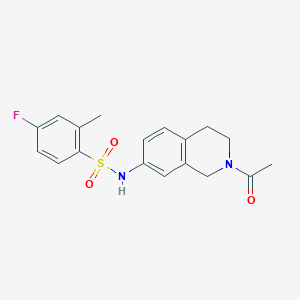

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-12-9-16(19)4-6-18(12)25(23,24)20-17-5-3-14-7-8-21(13(2)22)11-15(14)10-17/h3-6,9-10,20H,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMUJHPMEHVLLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst. The subsequent acetylation of the tetrahydroisoquinoline core is carried out using acetic anhydride or acetyl chloride under basic conditions.

The introduction of the fluorinated benzene ring and the sulfonamide group is achieved through nucleophilic aromatic substitution and sulfonylation reactions, respectively. The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The fluorinated benzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7).

Case Study: Breast Cancer

In a study investigating the effects of this compound on MCF-7 cells:

- IC50 Value : The compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM).

- Mechanism : The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary results suggest it may possess activity against various bacterial strains.

Inhibition of Bacterial Strains

- Gram-positive and Gram-negative Bacteria : Similar derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

- Mechanism : The antimicrobial action is thought to involve interference with bacterial cell wall synthesis and disruption of cellular processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide. Modifications to the sulfonamide moiety and the tetrahydroisoquinoline core can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against certain cancer types |

| Variations in alkyl groups | Altered solubility and bioavailability |

| Changes in the aromatic ring | Enhanced selectivity towards specific enzymes |

Drug-Like Properties

The drug-like properties of this compound have been assessed using computational tools such as SwissADME, which evaluates parameters like lipophilicity, solubility, and permeability. These assessments are essential for predicting the pharmacokinetic behavior of the compound in biological systems .

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system and the target molecule involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Key Analog: N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide ()

- Substituent Differences: Tetrahydroisoquinoline moiety: The acetyl group in the target compound is replaced with a trifluoroacetyl group in the analog. Benzene ring: The 4-fluoro-2-methyl group in the target is replaced with a 4-(2-cyclopropylethyl)-2-fluoro substituent.

- The cyclopropylethyl chain may improve lipophilicity and membrane permeability .

Key Analog: 2-((5-Chloro-2-((2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)pyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide ()

- Substituent Differences: Pyrimidine linker: Introduces a chloropyrimidine spacer between the tetrahydroisoquinoline and benzene sulfonamide. N,N-Dimethyl group: Replaces the 4-fluoro-2-methyl substituent.

- Impact : The pyrimidine linker may enhance binding to ATP-dependent targets (e.g., kinases), while the dimethyl group reduces steric hindrance compared to bulkier substituents .

Physicochemical and Pharmacokinetic Properties (Inferred)

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound can be classified based on its structural components:

- Tetrahydroisoquinoline moiety : This core structure is known for various biological activities.

- Fluorobenzene sulfonamide : This part contributes to the compound's potential as an antibacterial agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : Certain sulfonamide derivatives have been shown to inhibit bacterial DNA synthesis and replication effectively. This suggests that the compound may possess similar mechanisms of action against pathogenic bacteria .

- Antifungal and Antiprotozoal Properties : Beyond antibacterial activity, related compounds have also demonstrated antifungal and antiprotozoal effects. This broad spectrum of activity is crucial for developing new therapeutic agents against resistant strains of pathogens .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : Compounds with sulfonamide structures often act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway in bacteria. By blocking this enzyme, the compound can prevent bacterial growth .

- Interference with Nucleotide Synthesis : The tetrahydroisoquinoline component may also play a role in interfering with nucleotide synthesis pathways, further contributing to its antimicrobial efficacy .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Q & A

Basic: What spectroscopic and chromatographic methods are essential for characterizing the purity and structural integrity of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide?

Answer:

Characterization typically employs nuclear magnetic resonance (NMR) for verifying substituent positions and stereochemistry, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups like sulfonamide (-SO2NH-) and acetyl moieties. Chromatographic methods such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are critical for assessing purity and monitoring reaction progress . For sulfonamide derivatives, ensure solvent systems (e.g., dichloromethane/methanol) are optimized to resolve polar intermediates .

Advanced: How can researchers resolve contradictions in crystallographic data during structural determination of this compound?

Answer:

Discrepancies in crystallographic data (e.g., bond angles, torsional strain) may arise from dynamic disorder or twinning. Use SHELXL for refinement, applying restraints for flexible moieties like the tetrahydroisoquinoline ring. Cross-validate with density functional theory (DFT) -optimized geometries and spectroscopic data (e.g., NOESY NMR for spatial proximity). For ambiguous electron density, consider alternative space groups and validate with the R1 factor and GOF metrics .

Basic: What are common synthetic routes for preparing this compound?

Answer:

Synthesis involves sequential steps:

Tetrahydroisoquinoline core formation via Pictet-Spengler cyclization, followed by N-acetylation using acetyl chloride.

Sulfonamide coupling between the acetylated intermediate and 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DCM).

Purification via column chromatography (silica gel, ethyl acetate/hexane).

Monitor intermediates using TLC and confirm final product purity with HPLC (>95%) .

Advanced: How to design experiments to elucidate the enzyme inhibition mechanism of this compound?

Answer:

Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates for target enzymes (e.g., proteases or kinases).

Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters.

Molecular docking : Compare with structural analogs (e.g., ’s neuropharmacological compounds) to identify critical interactions (e.g., hydrogen bonding with the sulfonamide group).

Site-directed mutagenesis : Validate binding residues predicted by docking studies .

Basic: How to assess the stability of this compound under varying pH and temperature conditions?

Answer:

Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–80°C) conditions.

HPLC analysis : Track degradation products and calculate half-life.

pH-solubility profiling : Use phosphate buffers (pH 1–10) to identify optimal storage conditions.

The acetyl group may hydrolyze under strong acidic/basic conditions, requiring stabilization via lyophilization or inert atmospheres .

Advanced: How to address conflicting bioactivity data between in vitro and in vivo studies?

Answer:

Contradictions may stem from poor pharmacokinetics (e.g., low bioavailability). Mitigate by:

Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites.

Pharmacokinetic studies : Measure plasma half-life and tissue distribution in model organisms.

Structural analogs : Compare with ’s diamide derivatives to optimize metabolic stability (e.g., fluorinated substituents for enhanced lipophilicity) .

Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

Use Schrödinger Suite or Gaussian for:

- LogP calculations (lipophilicity) via molecular dynamics.

- pKa prediction for ionizable groups (e.g., sulfonamide NH).

Validate predictions with experimental shake-flask LogP and potentiometric titration .

Advanced: How to optimize reaction yields during multi-step synthesis?

Answer:

Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify optimal conditions.

Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclization) while reducing side reactions.

In situ monitoring : Use ReactIR to track intermediates and adjust reagent stoichiometry dynamically.

For sulfonamide coupling, ensure anhydrous conditions to prevent hydrolysis .

Basic: What are the key structural motifs influencing this compound’s biological activity?

Answer:

- Tetrahydroisoquinoline core : Facilitates hydrophobic interactions with enzyme active sites.

- Sulfonamide group : Acts as a hydrogen-bond acceptor, critical for target binding.

- 4-Fluoro-2-methylbenzene : Enhances lipophilicity and metabolic stability.

Compare with ’s chlorophenyl analogs to assess substituent effects .

Advanced: How to validate target engagement in cellular assays?

Answer:

Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts.

CRISPR knockouts : Compare activity in wild-type vs. target-deficient cells.

Fluorescence polarization : Track competitive displacement of labeled probes in live cells.

For neuropharmacological targets (e.g., ), use neuronal cell lines and measure downstream signaling (e.g., cAMP levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.